Ciproxifanhydrochlorid
Übersicht
Beschreibung
Ciproxifan hydrochloride is a potent histamine H3 receptor inverse agonist and antagonist. It is known for its ability to modulate the release of histamine in the brain, which has significant implications for cognitive enhancement and wakefulness. The compound has been studied for its potential therapeutic applications in conditions such as narcolepsy, Alzheimer’s disease, and schizophrenia .
Wissenschaftliche Forschungsanwendungen
Ciproxifanhydrochlorid wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht:
Industrie: Es wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Histamin-H3-Rezeptoren abzielen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es als inverser Agonist und Antagonist an Histamin-H3-Rezeptoren wirkt. Diese Rezeptoren sind inhibitorische Autorezeptoren, die sich an histaminergen Nervenenden befinden. Durch die Blockierung dieser Rezeptoren erhöht this compound die Freisetzung von Histamin, das über H1-Rezeptoren eine erregende Wirkung im Gehirn hat. Dies führt zu einer verbesserten Wachheit und kognitiven Funktion .
Wirkmechanismus
Target of Action
Ciproxifan hydrochloride is a well-investigated histamine H3 receptor (H3R) inverse agonist/antagonist . It shows an exclusively high species-specific affinity at rodent H3R compared to human H3R . It also shows efficacy on both enzyme isoforms of monoamine oxidase A and B .
Mode of Action
Ciproxifan, by acting as an inverse agonist/antagonist at the histamine H3 receptors, inhibits the release of several neurotransmitters like dopamine, histamine, serotonin, or acetylcholine . As a result, inverse agonism/antagonism of the H3 receptor leads to accelerated release of these neurotransmitters . It also reversibly inhibits monoamine oxidase A and B .
Biochemical Pathways
The H3R, a G-protein coupled receptor displaying constitutive activity (basal activity without binding of an agonist), is capable of affecting neurotransmitter modulation in the brain . The strong H3-receptor mRNA expression in enkephalin neurons suggests that the synergistic neurochemical and motor effects of ciproxifan result from direct H3/D2-receptor interactions, leading to an enhanced activation of striatopallidal neurons of the indirect movement pathway .
Pharmacokinetics
It’s important to note that the inhibitory potency of ciproxifan on rat brain monoamine oxidase should be considered when using high doses in rat models for neurological diseases .
Result of Action
Ciproxifan’s inverse agonism/antagonism at histamine H3 receptors is manifested in the improvement of wakefulness and attention in vivo . It is commonly used as a reference H3R antagonist in rodent models studying cognitive impairment, Alzheimer’s disease, or attention deficit hyperactivity disorder (ADHD) . It has also been tested in animal models for schizophrenia, sleeping disorders, and autism . In addition, it has been found to improve memory performance in a variety of rodent models of memory impairment .
Action Environment
It’s important to note that the effects of ciproxifan can be influenced by various factors, including the specific disease model used, the dosage administered, and the species-specific affinity of the drug .
Biochemische Analyse
Biochemical Properties
Ciproxifan hydrochloride interacts with the histamine H3 receptor, showing a high species-specific affinity at rodent receptors compared to human receptors . It also shows efficacy on both enzyme isoforms of monoamine oxidase A and B . The inhibition by Ciproxifan hydrochloride was reversible for both human isoforms .
Cellular Effects
Ciproxifan hydrochloride has been shown to improve cognition impairment, particularly spatial learning memory, and synaptic plasticity in the CA1 region of the hippocampus in autistic rats . It also reverses isoflurane-induced deficits in object recognition memory .
Molecular Mechanism
Ciproxifan hydrochloride exerts its effects at the molecular level by blocking the H3 receptor, which consequently allows more histamine to be released . This results in an alertness-promoting effect . It also reversibly inhibits monoamine oxidase A and B .
Temporal Effects in Laboratory Settings
A robust deficit in object recognition memory occurred one day after exposure to isoflurane anesthesia. This deficit in short-term memory was reversed by the administration of Ciproxifan hydrochloride 30 minutes before behavioral training .
Dosage Effects in Animal Models
In animal models, Ciproxifan hydrochloride has been shown to improve cognitive impairments at a dosage of 3 mg/kg . When using high doses in rat models for neurological diseases, the inhibitory potency of Ciproxifan hydrochloride on rat brain monoamine oxidase should be considered .
Metabolic Pathways
Ciproxifan hydrochloride is involved in the histaminergic neurotransmission pathway, where it acts as an antagonist to the histamine H3 receptor . This receptor inhibits the release of several neurotransmitters like dopamine, histamine, serotonin, or acetylcholine .
Subcellular Localization
The histamine H3 receptor, which Ciproxifan hydrochloride interacts with, is located on histaminergic nerve terminals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ciproxifan hydrochloride involves several key steps. The starting material is typically cyclopropyl ketone, which undergoes a series of reactions to introduce the imidazole and propyloxy groups. The final product is obtained through a reaction with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of Ciproxifan hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process is typically carried out in batch reactors with stringent quality control measures .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ciproxifanhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Der Imidazolring und die Propyloxygruppen können Substitutionsreaktionen mit geeigneten Reagenzien eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Für Substitutionsreaktionen werden Reagenzien wie Alkylhalogenide und Acylchloride verwendet.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation Oxide liefern, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .
Vergleich Mit ähnlichen Verbindungen
Ciproxifanhydrochlorid wird mit anderen Histamin-H3-Rezeptor-Antagonisten verglichen, wie zum Beispiel:
- Thioperamid
- Iodoproxyfan
- Pitolisanthydrochlorid
Einzigartigkeit: this compound ist aufgrund seiner hohen Potenz und Selektivität für Histamin-H3-Rezeptoren einzigartig. Es hat in Tiermodellen eine signifikante Wirksamkeit bei der Verbesserung der Wachheit und kognitiven Funktion gezeigt, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Ähnliche Verbindungen:
- Thioperamid: Ein weiterer Histamin-H3-Rezeptor-Antagonist mit ähnlichen Anwendungen, aber unterschiedlicher chemischer Struktur.
- Iodoproxyfan: Bekannt für seine hohe Potenz und Selektivität, strukturell verwandt mit this compound.
- Pitolisanthydrochlorid: Ein klinisch zugelassenes Medikament zur Behandlung von Narkolepsie, das ebenfalls auf Histamin-H3-Rezeptoren abzielt .
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;/h5-8,10-12H,1-4,9H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAPSKMHZQQTRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582021 | |
Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049741-81-2 | |
Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1049741-81-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.